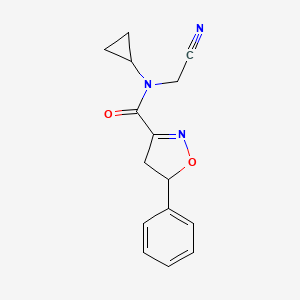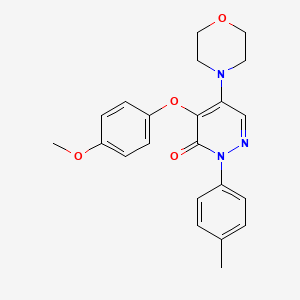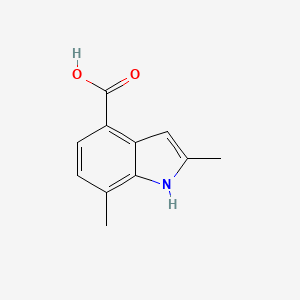
2,7-Dimethyl-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360944-62-2 . It has a molecular weight of 189.21 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Indoles, including 2,7-Dimethyl-1H-indole-4-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The IUPAC Name for this compound is 2,7-dimethyl-1H-indole-4-carboxylic acid . The InChI Code is 1S/C11H11NO2/c1-6-3-4-8 (11 (13)14)9-5-7 (2)12-10 (6)9/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
2,7-Dimethyl-1H-indole-4-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Alkaloids
“2,7-Dimethyl-1H-indole-4-carboxylic acid” can be used as a reactant for the synthesis of various alkaloids, such as the pyrrolizidine alkaloid (±)-trachelanthamidine. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological effects on humans and other animals .
Preparation of Anticancer Compounds
Indole derivatives are known for their application in the treatment of cancer. The compound could potentially be used for the stereoselective preparation of renieramycin G analogs, which are compounds with anticancer properties .
Antimicrobial and Antiviral Applications
Indole derivatives have been reported to show various biologically vital properties, including antimicrobial and antiviral activities. “2,7-Dimethyl-1H-indole-4-carboxylic acid” may serve as a scaffold for developing new drug molecules that can treat microbial infections and viral diseases .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents. The compound could be part of the molecular docking studies to develop new treatments for HIV-1 .
Anti-Inflammatory and Analgesic Effects
Indole derivatives are also known for their anti-inflammatory and analgesic effects. “2,7-Dimethyl-1H-indole-4-carboxylic acid” could be utilized in the development of new drugs that aim to reduce inflammation and pain .
Enzyme Inhibition
The indole nucleus is found in many synthetic drug molecules that act as enzyme inhibitors. These inhibitors can be used to treat various diseases by targeting specific enzymes within the body .
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2,7-dimethyl-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8(11(13)14)9-5-7(2)12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPPHEXJRUSGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1H-indole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

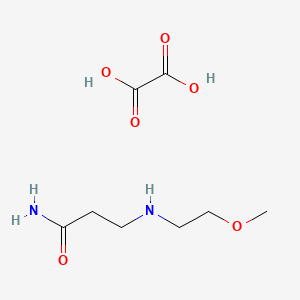
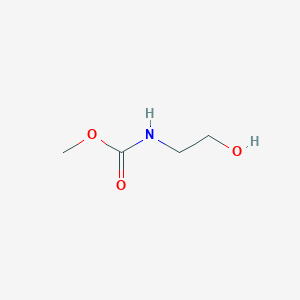

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)
![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)
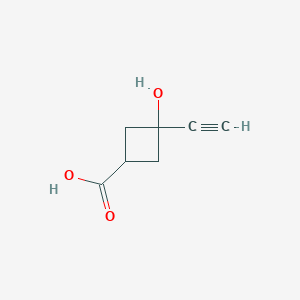
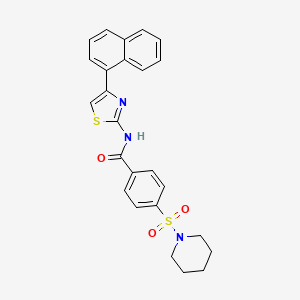
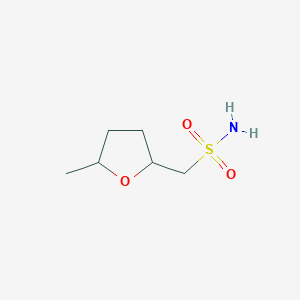
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
